![molecular formula C14H19ClFNO2 B12808256 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid CAS No. 4092-85-7](/img/structure/B12808256.png)
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is a synthetic organic compound known for its applications in medicinal chemistry. It is a derivative of butanoic acid, substituted at the fourth position by a phenyl group that is further substituted by a 2-chloroethyl and 2-fluoroethyl amino group. This compound is structurally related to chlorambucil, a well-known chemotherapy drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid typically involves multiple steps:
Formation of the Phenylbutanoic Acid Core: The initial step involves the synthesis of phenylbutanoic acid through a Friedel-Crafts acylation reaction, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amino Group: The phenylbutanoic acid is then subjected to a nucleophilic substitution reaction with 2-chloroethylamine and 2-fluoroethylamine to introduce the amino groups. This step often requires the use of a base such as sodium hydroxide to facilitate the substitution.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts acylation and nucleophilic substitution reactions.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino groups in the compound can undergo further substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New derivatives with different substituents on the amino groups.
科学的研究の応用
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use as a chemotherapeutic agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid involves its interaction with DNA. The compound acts as an alkylating agent, forming covalent bonds with DNA bases. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription. The disruption of DNA function ultimately results in cell death, making it effective as a chemotherapeutic agent.
類似化合物との比較
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy, structurally related to chlorambucil.
Cyclophosphamide: A widely used chemotherapeutic agent with a different structure but similar mechanism of action.
Uniqueness
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is unique due to the presence of both 2-chloroethyl and 2-fluoroethyl groups, which may confer distinct chemical and biological properties compared to other alkylating agents. The combination of these substituents can potentially enhance its efficacy and reduce side effects.
特性
CAS番号 |
4092-85-7 |
|---|---|
分子式 |
C14H19ClFNO2 |
分子量 |
287.76 g/mol |
IUPAC名 |
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H19ClFNO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |
InChIキー |
OWBUABLEZFMTMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCF)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


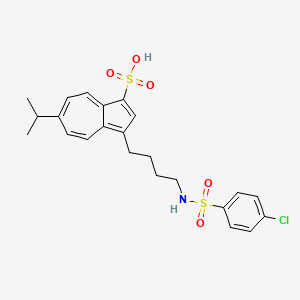
![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
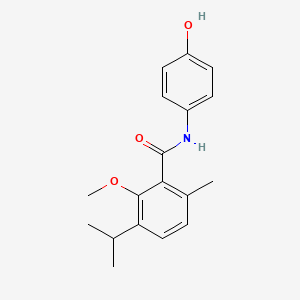
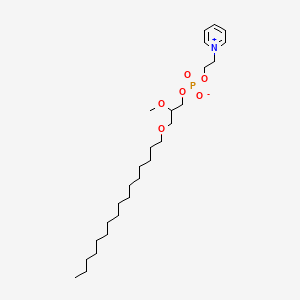
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)


![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
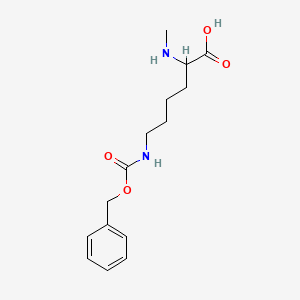
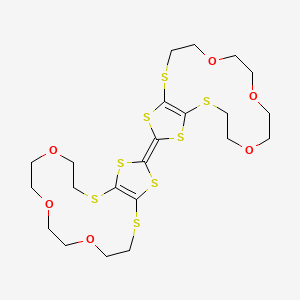
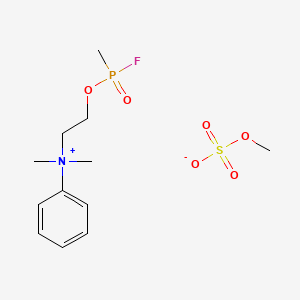
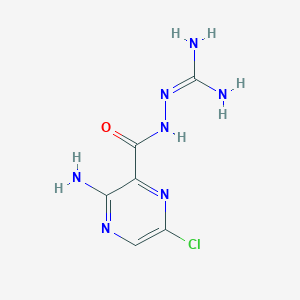

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
